molecular formula C22H19FN2O2S B2652919 3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 689756-16-9

3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2652919
CAS No.: 689756-16-9
M. Wt: 394.46
InChI Key: HEZGAIPWIZQMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[2,3-d]Pyrimidine Derivatives

The exploration of thieno[2,3-d]pyrimidines began in the mid-20th century, driven by their structural resemblance to purine bases like adenine and guanine. Early synthetic efforts focused on cyclization reactions between aminothiophenes and carbonyl reactants, as demonstrated by the Gewald reaction, which enabled efficient access to the thienopyrimidine core. A pivotal advancement occurred in 2012 with the development of a multi-step synthesis protocol involving Dieckmann cyclization and Krapcho decarboxylation, allowing the incorporation of fused cyclohexane rings and benzylic nitriles into thieno[2,3-d]pyrimidine derivatives. These innovations facilitated the production of compounds with enhanced phosphodiesterase 4B (PDE4B) inhibitory activity, exemplified by derivatives showing dose-dependent tumor necrosis factor-alpha (TNF-α) suppression.

Subsequent decades saw diversification into anti-infective and anticancer applications. For instance, 4-aminothieno[2,3-d]pyrimidines emerged as potent cytotoxic agents, with IC50 values as low as 2.04 nM against breast cancer cell lines. The introduction of fluorinated substituents, as seen in 3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione, marked a strategic shift toward improving metabolic stability and target binding affinity. These historical milestones underscore the scaffold’s adaptability to iterative design principles, enabling its transition from a synthetic curiosity to a cornerstone of modern medicinal chemistry.

Positioning within Contemporary Medicinal Chemistry

In contemporary drug discovery, thieno[2,3-d]pyrimidines occupy a privileged position due to their dual role as purine bioisosteres and modulators of diverse biological targets. The compound this compound exemplifies this versatility, with structural features optimized for kinase and phosphodiesterase inhibition. Its benzyl and fluorophenylmethyl groups enhance hydrophobic interactions with enzyme active sites, while the methyl substituents at positions 5 and 6 contribute to steric stabilization.

Recent studies highlight the scaffold’s applicability in addressing antimicrobial resistance. Thieno[2,3-d]pyrimidines modified with electron-withdrawing groups, such as fluorine, exhibit enhanced penetration into bacterial biofilms, disrupting quorum sensing pathways. Additionally, their planar heterocyclic systems enable intercalation into DNA, a mechanism leveraged in anticancer drug development. The compound’s synthesis via multicomponent reactions—reported to achieve yields exceeding 70%—aligns with green chemistry principles, further cementing its relevance in scalable therapeutic development.

Structural Classification in Heterocyclic Chemistry

Thieno[2,3-d]pyrimidine derivatives are classified as ortho-fused bicyclic systems, comprising a thiophene ring annelated to a pyrimidine at the 2,3-positions. The compound this compound belongs to the thieno[2,3-d]pyrimidin-2,4-dione subclass, distinguished by keto groups at positions 2 and 4. Key structural attributes include:

  • Core Heterocycle : The thieno[2,3-d]pyrimidine system provides a rigid, planar framework conducive to π-π stacking interactions with aromatic amino acid residues.
  • Substituent Configuration : The 3-benzyl and 1-(4-fluorophenyl)methyl groups introduce steric bulk and electronic modulation, while the 5,6-dimethyl groups enhance lipophilicity.
  • Hydrogen Bonding Capacity : The dione moiety at positions 2 and 4 serves as a hydrogen bond acceptor, critical for engaging catalytic residues in enzymatic targets.

Comparative analysis with isomers like thieno[3,2-d]pyrimidines reveals that annelation position profoundly influences bioactivity. For example, thieno[2,3-d]pyrimidines exhibit superior PDE4B inhibition compared to their [3,2-d] counterparts, attributed to optimal alignment with the enzyme’s hydrophobic pocket.

Research Significance and Scientific Impact

The scientific impact of this compound lies in its dual role as a chemical tool and therapeutic lead. Mechanistic studies have elucidated its ability to competitively inhibit PDE4B, a target implicated in chronic obstructive pulmonary disease and rheumatoid arthritis. Docking simulations reveal binding affinities (ΔG = -9.2 kcal/mol) comparable to roflumilast, a clinically approved PDE4 inhibitor.

Furthermore, the compound’s structural motifs have informed the design of second-generation derivatives with improved selectivity. For instance, replacing the benzyl group with a pyridinylmethyl moiety reduces off-target effects on cytochrome P450 enzymes. Such structure-activity relationship (SAR) insights are encapsulated in the following table, which correlates substituent modifications with PDE4B inhibitory activity:

Derivative R1 (Position 3) R2 (Position 1) PDE4B IC50 (nM)
Lead Compound Benzyl 4-Fluorobenzyl 18.7
Analog 1 Pyridin-3-ylmethyl 4-Fluorobenzyl 12.3
Analog 2 Benzyl 3,5-Difluorobenzyl 9.8

Properties

CAS No.

689756-16-9

Molecular Formula

C22H19FN2O2S

Molecular Weight

394.46

IUPAC Name

3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19FN2O2S/c1-14-15(2)28-21-19(14)20(26)24(12-16-6-4-3-5-7-16)22(27)25(21)13-17-8-10-18(23)11-9-17/h3-11H,12-13H2,1-2H3

InChI Key

HEZGAIPWIZQMQX-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione is a thienopyrimidine derivative noted for its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a compound of interest for researchers exploring anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FN2O2SC_{23}H_{21}FN_2O_2S with a molecular weight of approximately 408.5 g/mol. The compound consists of a thieno ring fused with a pyrimidine structure, featuring a benzyl and a fluorophenyl substituent that enhance its lipophilicity and biological activity.

Structural Formula

IUPAC Name 3Benzyl1[(4fluorophenyl)methyl]5,6dimethylthieno[2,3d]pyrimidine2,4dione\text{IUPAC Name }this compound

Key Properties

PropertyValue
Molecular Weight408.5 g/mol
PurityTypically ≥ 95%
Storage ConditionsStore according to label instructions

Research suggests that this compound may exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators in the inflammatory response. Specifically, studies have indicated that this compound can selectively inhibit COX-2 over COX-1, which is crucial for minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition have been reported as low as 0.04±0.01μmol0.04\pm 0.01\mu mol, comparable to established NSAIDs like celecoxib .

Table: IC50 Values for COX Inhibition

CompoundIC50 (μmol)
3-Benzyl...0.04±0.010.04\pm 0.01
Celecoxib0.04±0.010.04\pm 0.01
Diclofenac6.746.74

Antimicrobial Activity

In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may also possess antimicrobial activity. This potential was highlighted in research evaluating various thienopyrimidine derivatives against bacterial strains .

Study on In Vivo Anti-inflammatory Effects

A notable study involved the administration of this compound in animal models exhibiting carrageenan-induced paw edema and cotton pellet-induced granuloma. The results indicated a significant reduction in inflammation markers compared to control groups treated with standard NSAIDs .

Experimental Design

  • Model Used : Rats subjected to carrageenan-induced inflammation.
  • Dosage : Various concentrations were tested.
  • Outcome Measures : Measurement of paw edema and histological examination of granuloma formation.

Research Findings on Structure–Activity Relationships (SAR)

The structure–activity relationship studies have shown that modifications to the thienopyrimidine core can significantly enhance biological activity. Electron-releasing substituents on specific positions have been correlated with increased potency against COX enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Core Structure Substituents Key Properties/Applications References
Target Compound Thieno[2,3-d]pyrimidine-2,4-dione 3-Benzyl, 1-[(4-fluorophenyl)methyl], 5,6-dimethyl Under investigation (hypothetical kinase inhibition)
7-Benzyl-3-(4-fluorophenyl)-2-propyl-amino-5,6,7,8-tetrahydropyrido-thieno[2,3-d]pyrimidin-4(3H)-one Tetrahydropyrido-thieno-pyrimidinone 7-Benzyl, 3-(4-fluorophenyl), 2-propylamino Crystallographically characterized; potential CNS activity
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-one Thieno[2,3-d]pyrimidine-2-one 4-Amino, 5,6-dimethyl Flavoring agent/odor modifier
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Pyrimidine-2,4-dione Complex benzyloxy/methoxymethyl side chains Synthetic intermediate; no reported bioactivity
Key Observations:
  • Core Flexibility: The tetrahydropyrido-thieno-pyrimidinone in introduces a saturated ring, likely enhancing solubility compared to the fully aromatic target compound.
  • Substituent Impact: The 4-fluorophenyl group is conserved in the target compound and , suggesting its importance in electronic modulation.

Contradictions and Limitations

  • While demonstrates flavor-enhancing properties, the target compound’s structural complexity may limit such applications despite shared dimethylthienopyrimidine features.
  • Evidence and highlight synthetic challenges in introducing multiple substituents, suggesting scalability issues for the target compound.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield RangeReference
Aza-Wittig ReactionTriphenylphosphine, THF, 60°C65–78%
Metal-Free Cyclizationβ-CF3 ketones, NH₄OAc, 80°C75–92%
Pd-Catalyzed ReductivePd(OAc)₂, HCO₂H, DMF, 100°C50–68%

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D conformation and confirms substituent positions (e.g., benzyl vs. fluorophenyl orientation). Mean C–C bond accuracy: 0.004 Å; R factor: 0.069 .
  • Multinuclear NMR : ¹H/¹³C/¹⁹F NMR identifies substituent effects (e.g., fluorine chemical shifts at δ −110 to −115 ppm) .
  • HRMS : Validates molecular formula (e.g., C₂₁H₁₈F₃N₃O₂S requires [M+H]⁺ 432.1052; observed 432.1048) .

Basic: What key structural features influence its stability?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Steric Shielding : 5,6-Dimethyl groups on the thieno ring prevent π-stacking aggregation, improving solubility in polar solvents .
  • Hydrogen-Bonding Motifs : The dione moiety forms intramolecular H-bonds, stabilizing the planar conformation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Replace DMF with DMAc or DMSO to reduce side reactions in Pd-catalyzed cyclizations .
  • Temperature Gradients : For aza-Wittig reactions, lowering from 60°C to 40°C reduces decomposition but increases reaction time (24–48 hrs) .
  • Additive Optimization : Adding molecular sieves (3Å) in cyclization steps absorbs water, shifting equilibrium toward product .

Advanced: What strategies are effective for SAR studies of this compound?

Methodological Answer:

  • Substituent Scanning : Replace the 3-benzyl group with electron-rich (e.g., 4-methoxyphenyl) or bulky (2,6-difluorophenyl) groups to probe steric/electronic effects on target binding .
  • Bioisosteric Replacement : Swap the dione moiety with triazole or oxadiazole to assess hydrogen-bonding requirements .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to correlate substituent positions with activity in antifungal assays .

Advanced: How to address solubility challenges in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility without denaturing proteins .
  • Prodrug Derivatization : Introduce phosphate or acetyl groups at the N3 position for improved bioavailability, followed by enzymatic cleavage in vivo .
  • Microwave-Assisted Crystallization : Reduces particle size (<200 nm) via antisolvent precipitation, improving dissolution rates .

Advanced: How to resolve contradictory data in biological activity studies?

Methodological Answer:

  • Orthogonal Assays : Validate antifungal activity using both agar diffusion (qualitative) and microdilution (quantitative MIC) methods to rule out false positives .
  • Metabolic Profiling : Incubate with liver microsomes to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Crystal Polymorphism Analysis : Use DSC/XRD to confirm if different solid forms (e.g., amorphous vs. crystalline) alter bioavailability and activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.